Fmoc-Met-OPfp Fmoc-Met-OPfp
Brand Name: Vulcanchem
CAS No.: 86060-94-8
VCID: VC21542880
InChI: InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1
SMILES: CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H20F5NO4S
Molecular Weight: 537.5 g/mol

Fmoc-Met-OPfp

CAS No.: 86060-94-8

Cat. No.: VC21542880

Molecular Formula: C26H20F5NO4S

Molecular Weight: 537.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Met-OPfp - 86060-94-8

CAS No. 86060-94-8
Molecular Formula C26H20F5NO4S
Molecular Weight 537.5 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1
Standard InChI Key OKDPSRDTLNXPFQ-SFHVURJKSA-N
Isomeric SMILES CSCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Properties and Structural Characteristics

Molecular Identity and Structure

Fmoc-Met-OPfp is identified by the CAS number 86060-94-8. Its complete chemical name is (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate . This compound has a molecular formula of C26H20F5NO4S and a molecular weight of 537.5 g/mol . The canonical SMILES notation representing its structure is CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .

Detailed Physicochemical Properties

The compound possesses a range of physicochemical properties that influence its behavior in laboratory settings. These properties determine appropriate handling procedures, storage conditions, and application methods. Table 1 presents a comprehensive overview of these properties.

Table 1: Physicochemical Properties of Fmoc-Met-OPfp

PropertyValue
Molecular FormulaC26H20F5NO4S
Molecular Weight537.5 g/mol
Exact Mass537.103
Physical AppearanceSolid at room temperature
Density1.4±0.1 g/cm³
Boiling Point650.6±55.0 °C at 760 mmHg
Flash Point347.3±31.5 °C
LogP7.32
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count10
Rotatable Bond Count10
Complexity758
Defined Atom Stereocenter Count1

This detailed profile illuminates the compound's physical characteristics, which are essential considerations for researchers working with this material in laboratory settings . The relatively high boiling and flash points indicate thermal stability, while the LogP value suggests hydrophobic properties that influence solubility behavior.

Applications in Peptide Synthesis

Role in Fmoc Solid-Phase Peptide Synthesis

Fmoc-Met-OPfp plays a significant role in Fmoc solid-phase peptide synthesis (SPPS), a widely employed technique for creating custom peptides. The Fmoc group protects the amino terminus of methionine while allowing for selective deprotection under mild basic conditions, typically using piperidine in dimethylformamide (DMF) . The pentafluorophenyl (OPfp) ester activates the carboxyl group, facilitating peptide bond formation without requiring additional coupling reagents.

Typical SPPS protocols utilize automated synthesizers such as the Prelude X instrument (Gyros Protein Technologies), operating at scales around 30 μmol. Standard deprotection cycles employ multiple treatments with 20% piperidine in DMF, followed by thorough washing steps. Coupling reactions generally involve the addition of activated amino acids along with appropriate base catalysts .

Advantages in Peptide Assembly

Pentafluorophenyl esters like Fmoc-Met-OPfp offer distinct advantages in peptide synthesis compared to other activation methods. Research has demonstrated that using pentafluorophenyl esters can produce homogeneous peptides with fewer side reactions compared to alternative coupling approaches. In comparative studies focusing on asparagine coupling, researchers found that "A homogeneous peptide was obtained by using either side chain protected asparagine derivatives with BOP mediated activation or by coupling of Fmoc-Asn-OPfp" .

This finding suggests that the OPfp ester approach, as employed in Fmoc-Met-OPfp, can lead to higher quality peptide products with fewer impurities. This advantage becomes particularly important when synthesizing complex or challenging peptide sequences where side reactions or incomplete couplings might otherwise compromise product purity.

FormTemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In solution-80°C6 months
In solution-20°C1 month

These guidelines help ensure that the compound maintains its chemical integrity and reactivity throughout its shelf life . For shipping purposes, the compound is generally stable at ambient temperature for the brief periods encountered during ordinary shipping and customs processing .

Solution Preparation Guidelines

When preparing solutions of Fmoc-Met-OPfp for laboratory use, it is important to follow specific procedures to achieve the desired concentration. Table 3 provides guidance for preparing solutions of various concentrations from different starting amounts.

Table 3: Stock Solution Preparation for Fmoc-Met-OPfp

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM1.8605 mL9.3023 mL18.6047 mL
5 mM0.3721 mL1.8605 mL3.7209 mL
10 mM0.186 mL0.9302 mL1.8605 mL

For optimal results when preparing solutions, researchers should select appropriate solvents based on the compound's solubility characteristics. Once prepared, solutions should be stored in separate aliquots to avoid degradation from repeated freeze-thaw cycles. To enhance solubility, gentle heating to 37°C followed by ultrasonic bath treatment may be beneficial .

Research Applications and Methodologies

Peptide Synthesis Protocols

In typical peptide synthesis applications, Fmoc-Met-OPfp participates in carefully orchestrated protocols involving multiple deprotection and coupling cycles. Research documentation describes specific procedures where deprotection employs "three treatments of 2 mL 20% piperidine in DMF for 3 min followed by three washes for 30 s using 2 mL DMF" . Coupling cycles typically involve the combination of activated amino acids with appropriate coupling reagents and bases, with reaction times around 25 minutes at room temperature.

These standardized procedures enable researchers to incorporate methionine residues efficiently into growing peptide chains. The use of Fmoc-Met-OPfp can be particularly valuable when working with challenging sequences or when high purity of the final product is essential.

Comparative Effectiveness in Peptide Synthesis

Studies examining different coupling methods provide insights into the relative effectiveness of pentafluorophenyl esters like Fmoc-Met-OPfp. Research focusing on asparagine coupling demonstrated that pentafluorophenyl esters provided superior results compared to certain alternative methods. Specifically, when synthesizing peptides containing both asparagine and tryptophan, "A homogeneous peptide was obtained only by coupling of Fmoc-Asn-OPfp" .

While this research focused specifically on asparagine coupling, the results suggest broader principles regarding the advantages of pentafluorophenyl esters in peptide synthesis. The findings support the value of compounds like Fmoc-Met-OPfp in achieving high-quality synthesis outcomes, particularly for sequences containing amino acids prone to side reactions or incomplete coupling.

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